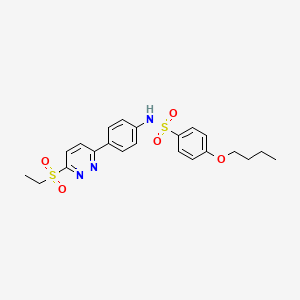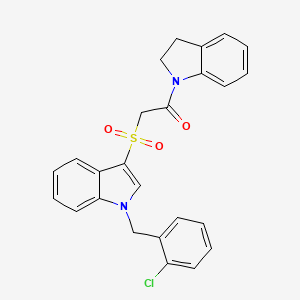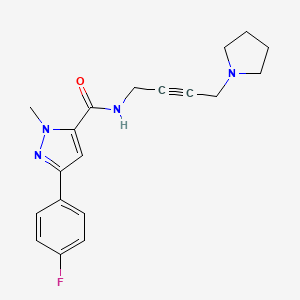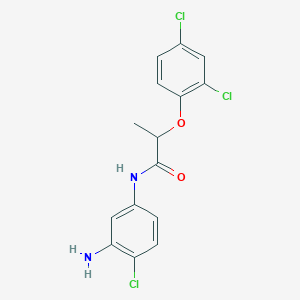![molecular formula C13H11N3O3S B2983153 1-(benzo[d]isoxazol-3-yl)-N-(pyridin-2-yl)methanesulfonamide CAS No. 1797186-83-4](/img/structure/B2983153.png)
1-(benzo[d]isoxazol-3-yl)-N-(pyridin-2-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(benzo[d]isoxazol-3-yl)-N-(pyridin-2-yl)methanesulfonamide” is a complex organic molecule. It contains a benzo[d]isoxazole moiety and a pyridine moiety, which are common structures in many organic compounds . These structures are often found in various pharmaceuticals and materials due to their unique chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzo[d]isoxazole and pyridine moieties would likely contribute to the compound’s overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions occur .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would be determined by its molecular structure .Applications De Recherche Scientifique
Molecular and Supramolecular Structures of N-[2-(Pyridin-2-yl)ethyl] Derivatives
N-[2-(pyridin-2-yl)ethyl] derivatives, including methanesulfonamide, benzenesulfonamide, and toluenesulfonamide, exhibit varied molecular and supramolecular structures due to differences in the N(amide)-C(ethyl)-C(ethyl)-C(pyridinyl) torsion angles and the presence of intermolecular hydrogen bonds. These structural variations influence their supramolecular assemblies, with methanesulfonamide forming dimers, benzenesulfonamide forming layers through intermolecular hydrogen bonding, and toluenesulfonamide forming layers connected by linear chains. The arene substitutions in benzenesulfonamide and toluenesulfonamide further contribute to distinct π-π stacking interactions, which are present in the benzene-substituted structure but distorted in the toluene-substituted one due to the additional methyl group (Jacobs, Chan, & O'Connor, 2013).
Selective Mesylation with 1H-Benzotriazol-1-yl Methanesulfonate
1H-Benzotriazol-1-yl methanesulfonate has been identified as an effective reagent for selective mesylation, differentiating between primary and secondary amino groups, and between amino and hydroxy groups, thus exhibiting high selectivity in mesylation reactions (Kim, Sung, Choi, & Kim, 1999).
Synthesis of 3-Chloromethyl-1,2-Benzisoxazoles
3-Chloromethyl-1,2-benzisoxazoles, including derivatives like Zonisamide, have been synthesized via a modified Boekelheide rearrangement, showing their importance as structural units in biologically active molecules and their potential as antipsychotic compounds. This synthesis approach addresses the challenges of low yields and harsh reaction conditions associated with traditional methods (Arava, Gorentla, Siripalli, & Dubey, 2011).
Transfer Hydrogenation Using Cp*Ir(pyridinesulfonamide)Cl Precatalysts
N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives, including trifluoro-N-(2-(pyridin-2-yl)ethyl)methanesulfonamide, have been utilized as ligands in Cp*IrIII Cl complexes for the efficient transfer hydrogenation of various ketones. This process is notable for its air-stability and the absence of basic additives or halide abstractors, showcasing a new avenue for catalytic transfer hydrogenation (Ruff, Kirby, Chan, & O'Connor, 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(1,2-benzoxazol-3-yl)-N-pyridin-2-ylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c17-20(18,16-13-7-3-4-8-14-13)9-11-10-5-1-2-6-12(10)19-15-11/h1-8H,9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGYVFLIYDWMTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(Aminomethyl)pyridin-2-yl]morpholin-3-one dihydrochloride](/img/structure/B2983080.png)

![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide](/img/structure/B2983082.png)


![N-cyclohexyl-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-methylacetamide](/img/structure/B2983086.png)




![2-(3,4-dimethoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2983092.png)
![6-Tert-butyl-2-[1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2983093.png)